molecular formula C11H14N2O4 B3022854 methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate CAS No. 890624-48-3

methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate

Cat. No. B3022854
M. Wt: 238.24 g/mol
InChI Key: NBKLILLUXKWQFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves Michael-Wittig condensations, as seen in the novel reactions of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate with substituted 2H-pyran-5-carboxylates, leading to highly functionalized cyclohexenonedicarboxylates . Additionally, the reaction of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one with α-amino acids and their esters through Michael addition and subsequent elimination of HCN is another example of synthesis involving pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, as indicated by the formation of multiple diastereomers in the synthesis of cyclohexenonedicarboxylates . The steric effects in the 1,3-dipolar addition reactions, as discussed in the context of 2-diazopropane and methyl but-2-ynoate, also highlight the importance of molecular structure in determining reaction outcomes .

Chemical Reactions Analysis

Chemical reactions involving pyrazole derivatives can lead to a variety of products. For instance, the formation of azomethine ylides from the reaction of pyrazoline derivatives with α-amino acids suggests a rich chemistry that could be relevant to the compound of interest . The cycloaddition reactions and the influence of steric factors further demonstrate the reactivity of such molecules .

Physical and Chemical Properties Analysis

The solubility and thermodynamic properties of pyrazole derivatives are crucial for their practical applications. The solubility of 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one in various organic solvents and the corresponding thermodynamic modeling provide valuable data for understanding the behavior of similar compounds in solution . The thermodynamic calculations related to the preparation of 3,4-dimethyl-1H-yl-pyrazole from 3-methyl-2-butanone offer insights into the physical parameters and thermochemical properties that could be relevant for the compound .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2,4-dioxo-4-(1,3,5-trimethylpyrazol-4-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-6-10(7(2)13(3)12-6)8(14)5-9(15)11(16)17-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKLILLUXKWQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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